molecular formula C27H35ClO7 B195435 Beclomethasone 21-Acetate 17-Propionate CAS No. 5534-08-7

Beclomethasone 21-Acetate 17-Propionate

Número de catálogo B195435
Número CAS: 5534-08-7
Peso molecular: 507 g/mol
Clave InChI: DUDHWBQNKRZOEW-JLWJLQCMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beclomethasone 21-Acetate 17-Propionate is a synthetic corticosteroid with the molecular formula C27H35ClO7 . It is also known as Beclomethasone Dipropinate EP Impurity B . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action .


Molecular Structure Analysis

The molecular weight of Beclomethasone 21-Acetate 17-Propionate is 507.0 g/mol . The IUPAC name is [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate .


Physical And Chemical Properties Analysis

Beclomethasone 21-Acetate 17-Propionate has a molecular weight of 507.02 and a molecular formula of C27H35ClO7 . Its density is 1.3±0.1 g/cm3, boiling point is 621.3±55.0 °C at 760 mmHg, and it has a molar refractivity of 128.8±0.4 cm3 .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Therapeutic Efficacy

Pharmacological Profile : Beclomethasone Dipropionate (BDP) and related corticosteroids like Fluticasone Propionate are characterized by their potent anti-inflammatory effects which are crucial for managing conditions like asthma and allergic rhinitis. These medications demonstrate high topical activity with relatively low systemic absorption, minimizing systemic side effects while effectively controlling inflammation and symptoms associated with these conditions (Libretto, 2009).

Efficacy in Asthma Management : Clinical trials have shown that formulations like the hydrofluoroalkane (HFA)-BDP provide improved delivery of medication to the airways, enhancing clinical efficacy in asthma control compared to older chlorofluorocarbon (CFC) formulations. These advancements suggest that enhanced delivery mechanisms can lead to better asthma management with lower doses, potentially reducing the risk of side effects associated with corticosteroid use (Davies, 1998).

Comparative Efficacy with Other Corticosteroids : In the context of asthma and allergic rhinitis, studies have compared BDP and Fluticasone Propionate with other corticosteroids, indicating that these agents are at least as effective as, if not superior to, other commonly used corticosteroids when administered at equivalent or lower doses. This includes efficacy in controlling asthma symptoms, improving lung function, and managing allergic rhinitis symptoms (Tamm et al., 2012).

Safety and Systemic Activity

Safety Profile : The safety of BDP, particularly in the treatment of ulcerative colitis and allergic conditions, highlights its gut-selective mechanism of action which potentially reduces systemic corticosteroid concentrations, thereby improving the safety profile compared with conventional corticosteroids. This selective action makes BDP an effective option for managing mild-to-moderate conditions while minimizing systemic side effects (Rizzello et al., 2018).

Systemic Effects and Adverse Reactions : Research on the toxicology and systemic effects of BDP indicates that, while potent as a local anti-inflammatory agent, it exhibits low systemic activity. This attribute, coupled with rapid metabolic inactivation, positions BDP as a safer option for long-term management of asthma and allergic rhinitis, with fewer systemic side effects compared to other systemic corticosteroids (Libretto, 2009).

Propiedades

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35ClO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDHWBQNKRZOEW-JLWJLQCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beclomethasone 21-Acetate 17-Propionate

CAS RN

5534-08-7
Record name Beclomethasone 21-acetate 17-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BECLOMETHASONE 21-ACETATE 17-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079D7HW2CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.